molecular formula C14H20N4O3 B2880968 N-(2-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide CAS No. 2097894-34-1

N-(2-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

Cat. No. B2880968
CAS RN: 2097894-34-1
M. Wt: 292.339
InChI Key: WEMYEVDTDWYHCD-UHFFFAOYSA-N
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Description

N-(2-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of piperidine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Scientific Research Applications

Cancer Therapeutics: Inhibition of Protein Kinase B (Akt)

This compound has been identified as a potential inhibitor of Protein Kinase B (Akt), which is a key player in cell proliferation and survival signaling pathways . Akt signaling is often deregulated in cancer, making Akt inhibitors promising antitumor agents. The compound’s ability to selectively inhibit Akt over other kinases could be leveraged to develop new cancer therapies.

Antitumor Activity: Human Tumor Xenografts

The optimization of this compound has led to the development of potent and orally bioavailable inhibitors of Akt. These inhibitors have shown to modulate biomarkers of Akt signaling in vivo and inhibit the growth of human tumor xenografts in mice, suggesting their potential use in antitumor applications .

Selective Kinase Inhibition

The compound’s structure allows for ATP-competitive inhibition with nanomolar potency. It has been shown to have up to 150-fold selectivity for inhibiting Akt over the closely related kinase PKA, which is crucial for developing targeted therapies with minimal side effects .

Oral Bioavailability Optimization

Research has focused on modifying the compound to improve its oral bioavailability. This is essential for the practical application of the compound as a therapeutic agent, as it ensures that the drug can be effectively absorbed when administered orally .

Pharmacokinetics: Metabolism and Clearance

Studies have also looked into the compound’s metabolism and clearance rates in vivo. Understanding these pharmacokinetic properties is vital for determining appropriate dosing and ensuring that the compound remains in the body long enough to exert its therapeutic effects .

Potential for Combination Therapies

Given the compound’s role in Akt signaling, there is potential for using it in combination with other therapeutic agents. This could be particularly effective in cancer treatment regimens that target multiple pathways simultaneously to overcome resistance mechanisms .

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This means it competes with ATP for binding to the kinase, thereby inhibiting its activity .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a key downstream component in this pathway . The activation of PKB leads to the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, promoting proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

While the compound is active in cellular assays, compounds containing similar structures underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified this compound as a potent and orally bioavailable inhibitor of pkb .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that it has a significant impact on the molecular and cellular effects of PKB’s action .

properties

IUPAC Name

N-[2-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-10-15-6-3-13(17-10)21-12-4-7-18(8-5-12)14(20)9-16-11(2)19/h3,6,12H,4-5,7-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMYEVDTDWYHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

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